2-(Pyrrolidin-3-yl)pyrazine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

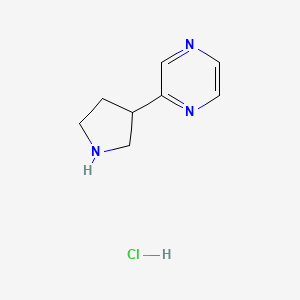

The compound 2-(pyrrolidin-3-yl)pyrazine hydrochloride is formally identified under IUPAC nomenclature as 2-[(pyrrolidin-3-yl)]pyrazine hydrochloride . This name reflects its core structure: a pyrazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) substituted at position 2 with a pyrrolidin-3-yl group (a five-membered saturated ring containing one nitrogen atom). The hydrochloride salt form arises from the protonation of the pyrrolidine nitrogen, enhancing stability and solubility.

The structural representation includes:

- Pyrazine backbone : Nitrogen atoms at positions 1 and 4.

- Pyrrolidine substituent : Attached to position 2 of the pyrazine ring via its 3-position.

- Hydrochloride counterion : Neutralizes the basic pyrrolidine nitrogen.

The SMILES notation for the compound is C1CNCC1C2=CN=CC=N2.Cl , which encodes the connectivity of atoms and the stereochemistry of the pyrrolidine ring. The InChIKey (RUTNMOXCTFMBRT-UHFFFAOYSA-N ) provides a unique identifier for its 3D conformation.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for this compound is 1402664-82-7 , as verified by multiple regulatory and commercial sources. Alternative designations include:

Discrepancies in CAS numbers occasionally arise due to regional labeling practices or salt-form variations (e.g., dihydrochloride forms such as 1402672-73-4 ). However, 1402664-82-7 remains the definitive identifier for the monohydrochloride salt in major chemical databases.

Enantiomeric Forms and Stereochemical Configuration

The pyrrolidine ring introduces a chiral center at its 3-position, yielding two enantiomers: (R)-2-(pyrrolidin-3-yl)pyrazine hydrochloride and (S)-2-(pyrrolidin-3-yl)pyrazine hydrochloride . The (S)-enantiomer is more commonly reported in pharmacological studies due to its higher receptor-binding affinity.

Key stereochemical features include:

- Absolute configuration : Determined via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

- Stereodescriptors : The (S) configuration is assigned using the Cahn-Ingold-Prelog priority rules, with the pyrrolidine nitrogen as the highest-priority substituent.

- Impact on bioactivity : Enantiomers exhibit distinct pharmacokinetic profiles; the (S)-form shows enhanced solubility and metabolic stability compared to the (R)-form.

The isomeric SMILES for the (S)-enantiomer is C1CNC[C@H]1C2=NC=CN=C2.Cl , explicitly denoting the chiral center’s configuration.

Structure

2D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-ylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVWKZRBPCTYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857406 | |

| Record name | 2-(Pyrrolidin-3-yl)pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003561-82-7 | |

| Record name | 2-(Pyrrolidin-3-yl)pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride typically proceeds via:

- Construction of the pyrazine core.

- Introduction of the pyrrolidin-3-yl substituent through nucleophilic substitution or coupling reactions.

- Conversion to the hydrochloride salt to enhance solubility and stability.

The process often involves protection/deprotection steps, amide coupling, and purification by chromatographic techniques.

Detailed Synthetic Routes

Nucleophilic Aromatic Substitution (S_NAr) and Coupling-Based Approach

A representative synthesis described in literature involves:

- Starting from a chloropyrazine derivative, such as 3-bromo-6-chloropyrazin-2-amine.

- Performing Suzuki–Miyaura coupling with boronic acid derivatives to introduce aryl groups.

- Protecting the amine functionality on the pyrazine ring with di-tert-butyl dicarbonate (Boc protection).

- Conducting an S_NAr reaction with a pyrrolidine derivative, such as l-proline methyl ester or l-prolinol, to introduce the pyrrolidin-3-yl moiety.

- Hydrolyzing esters under basic conditions to carboxylic acids.

- Amide coupling to form intermediates.

- Final deprotection with methanolic hydrochloric acid to yield the hydrochloride salt of 2-(Pyrrolidin-3-yl)pyrazine.

This route yields the hydrochloride salt in moderate yields (typically 40-60%) and involves purification by column chromatography and crystallization.

Table 1. Key Steps and Yields in a Representative Synthesis

| Step | Reaction Type | Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Suzuki–Miyaura coupling | Palladium-catalyzed | Intermediate 3 | 74 | Formation of biphenyl core |

| Amine protection (Boc) | Carbamate formation | Intermediate 4 | 60 | Protects pyrazine amine |

| S_NAr with l-proline methyl ester | Nucleophilic substitution | Intermediate 6 | 47 | Introduces pyrrolidinyl group |

| Ester hydrolysis | Base hydrolysis | Intermediate 7 | 54 | Converts ester to acid |

| Amide coupling | Peptide coupling | Intermediate 8 | ~40-45 | Forms amide bond |

| Final deprotection | Acidic cleavage | Final product | ~40 | Yields hydrochloride salt |

One-Pot Multistep Synthesis

An innovative approach employs a one-pot sequence combining:

- Ugi multicomponent reaction.

- Nucleophilic substitution.

- N-acylation.

- Debenzoylation and elimination steps.

This method enables the diastereoselective synthesis of pyrrolidinyl-containing heterocycles, including pyrrolidin-2-ones, which are structurally related to 2-(Pyrrolidin-3-yl)pyrazine derivatives.

- Use of cesium carbonate as base in acetonitrile solvent.

- Heating to reflux for 1 hour.

- Workup involving extraction with aqueous HCl to isolate hydrochloride salts.

- Purification by silica gel chromatography.

This approach offers improved atom economy and can enhance overall yields and stereochemical control.

Table 2. One-Pot Synthesis Yields and Diastereoselectivity

| Entry | Substituent (R1) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | H | 33 | Not determined |

| 2 | Phenyl (Ph) | 77 | >95:5 |

| 3 | Isopropyl | 38 | >95:5 |

| 4 | Methyl | 61 | >95:5 |

| 5 | Benzyl | 71 | >95:5 |

Purification and Characterization

- The crude product is typically dried over sodium sulfate and filtered.

- Purification is achieved by column chromatography using silica gel and solvent mixtures such as hexane/ethyl acetate.

- Final products are often isolated as hydrochloride salts by treatment with methanolic HCl.

- Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity.

- Structural confirmation is performed by NMR spectroscopy and mass spectrometry.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Suzuki–Miyaura + S_NAr | Multi-step, protection/deprotection, coupling | Well-established, moderate yields | Multiple steps, moderate overall yield |

| One-pot multistep synthesis | Ugi reaction, nucleophilic substitution, one-pot | Higher atom economy, stereocontrol | Requires optimization for scale-up |

| Direct cyclization (general) | Cyclization of precursors under controlled pH | Simpler, fewer steps | Less documented for this compound |

Research Findings and Considerations

- The choice of protecting groups and reaction conditions significantly impacts yield and purity.

- Methanolic HCl is effective for deprotection and salt formation.

- One-pot methods show promise for scalable and stereoselective synthesis.

- Monitoring by TLC and HPLC is essential to avoid side reactions and ensure product integrity.

- The hydrochloride salt form improves solubility, facilitating biological studies.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)pyrazine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction may yield fully saturated pyrazine derivatives .

Scientific Research Applications

2-(Pyrrolidin-3-yl)pyrazine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine moiety can interact with biological macromolecules, potentially inhibiting or activating certain pathways. The pyrazine ring may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride with its analogs:

Key Observations :

Pharmacological and Functional Comparisons

- MK-212: A well-characterized 5-HT2C receptor agonist used in neuropharmacology studies.

- 2-(Piperidin-4-yloxy)pyrazine Hydrochloride : Utilized as a sulfonamide precursor in drug discovery, demonstrating the versatility of pyrazine derivatives in medicinal chemistry .

Biological Activity

2-(Pyrrolidin-3-yl)pyrazine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceutical development. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a pyrazine ring substituted with a pyrrolidine moiety, which contributes to its unique chemical properties. The compound is primarily synthesized through reactions involving pyrazine derivatives and pyrrolidine, often using bases like cesium carbonate in solvents such as dimethylformamide (DMF) under elevated temperatures.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrrolidine moiety may engage with biological macromolecules, potentially modulating pathways related to cell proliferation, apoptosis, and antimicrobial activity. The pyrazine ring enhances binding affinity and specificity towards these targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, including drug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. The compound's ability to inhibit these pathogens suggests potential therapeutic applications in treating infections caused by resistant strains.

Case Study: Antibacterial Activity

- In a study assessing the compound's antibacterial effects, it was found to inhibit Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 μM against resistant strains. This highlights its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways, although detailed mechanisms remain to be fully elucidated.

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activities of this compound:

| Study | Target Organism | Activity | MIC (μM) | Notes |

|---|---|---|---|---|

| Study 1 | Staphylococcus aureus | Antibacterial | 16 | Effective against resistant strains |

| Study 2 | Mycobacterium tuberculosis | Antibacterial | 60 | Non-cytotoxic at tested concentrations |

| Study 3 | Cancer cell lines | Anticancer | TBD | Induces apoptosis; further research needed |

Comparison with Similar Compounds

The compound's structure allows for comparison with other nitrogen-containing heterocycles:

| Compound | Structure | Biological Activity |

|---|---|---|

| Pyrrolidine | Simple nitrogen ring | Various activities including analgesic |

| Pyrazine | Six-membered ring | Flavoring agent; some biological activity |

| Pyrrolopyrazine derivatives | Fused ring system | Diverse biological activities |

This compound stands out due to its unique combination of both pyrrolidine and pyrazine rings, which may confer distinct pharmacological properties compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-3-yl)pyrazine hydrochloride in academic research?

A one-pot synthesis strategy using task-specific ionic liquids (e.g., [BMIM]OH) as dual solvent-catalysts can be adapted for pyrazine derivatives. This method, optimized for D-glucosamine hydrochloride conversion to pyrazine analogs, achieves yields up to 49% under conditions of 120°C for 180 minutes with DMSO as a co-solvent . Alternative routes may involve coupling pyrrolidine and pyrazine precursors under acidic conditions, followed by hydrochloride salt formation. Characterization via H/C NMR and MALDI-TOF-MS is critical for verifying regioselectivity and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Purity : Use HPLC with UV detection (λ = 254 nm) or mass spectrometry to quantify impurities. reports 95% purity for a dihydrochloride analog, suggesting similar thresholds for the hydrochloride salt .

- Structural analysis : Employ H NMR (e.g., δ 8.3–8.5 ppm for pyrazine protons) and C NMR to confirm aromatic and pyrrolidine moieties. High-resolution mass spectrometry (HRMS) can validate the molecular ion peak (e.g., [M+H] for CHNCl) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves must be removed without touching outer surfaces to avoid contamination .

- Spill management : Sweep or vacuum spills into sealed containers; avoid environmental release .

- First aid : Flush eyes with water for 15 minutes and seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Systematic optimization involves:

- Temperature : Test 80–140°C to balance reaction rate and decomposition.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while ionic liquids reduce side reactions .

- Catalyst loading : Vary [BMIM]OH concentrations (5–20 mol%) to assess catalytic efficiency. Data from pyrazine syntheses show that yields plateau at 120°C with 15 mol% catalyst .

Q. What computational approaches are suitable for studying the electronic properties of pyrazine derivatives like this compound?

A 24-mode molecular dynamics (MD) model, validated for pyrazine’s S/S excited states, can be adapted. Use multiconfiguration time-dependent Hartree (MCTDH) simulations to analyze vibronic coupling and symmetry effects. This approach accurately reproduces experimental UV-Vis spectra and identifies weakly coupled vibrational modes .

Q. How to resolve contradictions in spectroscopic data when analyzing novel pyrazine-based compounds?

- Cross-validation : Compare NMR data with density functional theory (DFT)-predicted chemical shifts.

- Impurity profiling : LC-MS can distinguish byproducts (e.g., dihydrochloride salts) from the target compound .

- Dynamic effects : Account for solvent-induced shifts or tautomerism in H NMR spectra .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer but require solvent compatibility with reactor materials.

- Catalyst recovery : Ionic liquids like [BMIM]OH can be recycled but may degrade at high temperatures .

- Byproduct formation : Monitor for over-alkylation or ring-opening byproducts via in-situ FTIR or Raman spectroscopy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.